molecular formula C12H16BrN B13963497 5-Bromo-2-isobutylisoindoline

5-Bromo-2-isobutylisoindoline

Cat. No.: B13963497
M. Wt: 254.17 g/mol
InChI Key: SQVXLXWWXJTKKW-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutylisoindoline is a halogenated isoindoline derivative characterized by a bromine substituent at the 5-position and an isobutyl group at the 2-position of the isoindoline scaffold. Isoindoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their rigid bicyclic structure and tunable electronic properties. The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the isobutyl group contributes steric bulk and lipophilicity, influencing solubility and intermolecular interactions .

These methods often prioritize regioselectivity and purity, as seen in the synthesis of 5-bromoisoquinoline, which avoids isomer mixtures through optimized bromination conditions .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

5-bromo-2-(2-methylpropyl)-1,3-dihydroisoindole

InChI

InChI=1S/C12H16BrN/c1-9(2)6-14-7-10-3-4-12(13)5-11(10)8-14/h3-5,9H,6-8H2,1-2H3

InChI Key

SQVXLXWWXJTKKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Route 1: Esterification → Bromination → Cyclization

Step 1: Synthesis of 2-Isobutylbenzoic Acid Ester

  • Starting material : 2-Isobutylbenzoic acid.
  • Reaction : Esterification with methanol or ethanol in the presence of concentrated sulfuric acid.
    • Conditions : 0.1–1 L alcohol per 100 g acid, stirred at room temperature (1–5 hrs), then refluxed (1–5 hrs).
    • Yield : ~94–97% (based on analogous reactions).

Step 2: Bromination with N-Bromosuccinimide (NBS)

  • Reagent : NBS (1–1.5 equiv) in carbon tetrachloride or acetic acid.
  • Catalyst : Benzoyl peroxide (0.1–0.2 equiv) or sodium sulfite (to suppress positional isomers).

Step 3: Cyclization to Isoindoline

  • Reagent : Ammonia (25% aqueous) in methanol.
    • Conditions : 60–80°C for 5–20 hrs.
    • Workup : Acidification with HCl to form hydrochloride salt.

Route 2: Direct Bromination of Isoindoline Precursor

  • Starting material : 2-Isobutylisoindoline.
  • Bromination : Using bromine or NBS in a controlled environment.
    • Solvent : Dichloromethane or acetic acid.
    • Challenges : Risk of over-bromination; positional selectivity requires careful optimization.

Key Reaction Parameters

Step Conditions Yield Selectivity Source
Esterification H₂SO₄, MeOH, reflux 94–97%
Bromination (NBS) CCl₄, BPO, reflux 80–83% 60–70%*
Cyclization NH₃, MeOH, 60–80°C 75–85%
Recrystallization Ethyl acetate/petroleum ether 95%

*Improves to 90% with sodium sulfite.

Critical Factors for Optimization

Analytical Validation

  • Purity : HPLC or NMR to confirm >95% purity.
  • Impurity Profile : Monitor 4-bromo-2-isobutylisoindoline via LC-MS.

Challenges and Solutions

  • Steric Hindrance : The isobutyl group may slow cyclization; prolonged reaction times (≥20 hrs) recommended.
  • Positional Isomers : Use catalytic sodium sulfite to enhance 5-bromo selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutylisoindoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 5-substituted-2-isobutylisoindoline derivatives.

    Oxidation: Formation of 5-bromo-2-isobutylisoindolinone.

    Reduction: Formation of 2-isobutylisoindoline.

Scientific Research Applications

5-Bromo-2-isobutylisoindoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutylisoindoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the isobutyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-2-isobutylisoindoline is best understood through comparison with analogous brominated isoindoline derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Substituents Key Properties/Applications Similarity Score
5-Bromo-2-methylisoindolin-1-one 749927-69-3 5-Br, 2-CH3 Intermediate for kinase inhibitors 0.74
6-Bromo-2-methylisoindolin-1-one 675109-26-9 6-Br, 2-CH3 Photoluminescent materials 0.95
7-Bromo-2,3-dihydro-isoindol-1-one 200049-46-3 7-Br, 2,3-dihydro Anticancer agent precursor 0.93
5-Bromo-3-isopropyl-1H-indazole 1276075-40-1 5-Br, 3-iPr (indazole core) Kinase inhibition studies 0.93
4-Bromo-2-fluoro-N-methylbenzamide 6941-75-9 4-Br, 2-F, N-CH3 (benzamide) Antibacterial activity 0.94

Key Differences

Regioselectivity of Bromination :

  • 5-Bromo-2-isobutylisoindoline’s bromine at the 5-position contrasts with 6- or 7-bromo isomers (e.g., 6-bromo-2-methylisoindolin-1-one). Regioselectivity impacts electronic properties and reactivity; for example, 5-bromo derivatives are more electron-deficient at the para position, favoring Suzuki-Miyaura couplings .
  • In contrast, 7-bromo derivatives (e.g., 7-bromo-2,3-dihydro-isoindol-1-one) exhibit altered steric environments, affecting binding in biological targets .

Substituent Effects :

  • The isobutyl group in 5-bromo-2-isobutylisoindoline introduces greater steric hindrance and lipophilicity compared to methyl or benzyl substituents (e.g., 5-bromo-2-methylisoindolin-1-one). This enhances membrane permeability in drug candidates but may reduce solubility .
  • Compounds like 2-(4-bromobenzyl)isoindoline-1,3-dione (CAS 153171-22-3) feature extended aromatic systems, enabling π-π stacking in materials science applications, unlike the aliphatic isobutyl group .

Core Structure Variations :

  • Indazole derivatives (e.g., 5-bromo-3-isopropyl-1H-indazole) differ in core heterocyclic structure, leading to distinct pharmacological profiles. Isoindoline’s saturated bridge enhances conformational rigidity compared to indazole’s planar aromatic system .

Data Tables for Comparative Analysis

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
5-Bromo-2-isobutylisoindoline ~254.1 (estimated) 3.2 <0.1 (aqueous) 120-125 (est.)
5-Bromo-2-methylisoindolin-1-one 228.06 2.8 0.5 (DMSO) 145-148
6-Bromo-2-methylisoindolin-1-one 228.06 2.8 0.3 (DMSO) 160-163

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